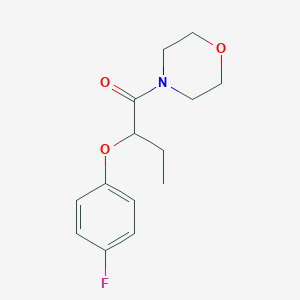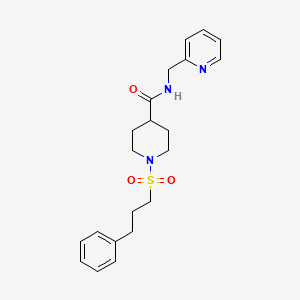![molecular formula C21H18N4O2 B4552316 2-cyano-N-(2-methoxyphenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4552316.png)
2-cyano-N-(2-methoxyphenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide
Descripción general
Descripción
2-cyano-N-(2-methoxyphenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide is a useful research compound. Its molecular formula is C21H18N4O2 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.14297583 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Acrylamide derivatives have been synthesized and characterized for their structural and physical properties. These compounds are synthesized through reactions involving acrylamides and other chemical agents, leading to various derivatives with potential applications in scientific research. For instance, the synthesis and characterization of new acrylamide derivatives have been explored for their use as corrosion inhibitors in nitric acid solutions of copper, highlighting their potential in materials science and engineering applications (Abu-Rayyan et al., 2022).
Cytotoxic Activity
Some studies have focused on evaluating the cytotoxic activities of acrylamide derivatives against various cancer cell lines. For example, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting their potential in cancer research (Hassan et al., 2014).
Mechanofluorochromic Properties
Research has also explored the mechanofluorochromic properties of acrylamide derivatives. These studies investigate how structural changes affect the optical properties of these compounds, which could have applications in materials science and photophysics. For example, the effect of stacking mode on the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives has been studied, showcasing their distinct optical behaviors due to different molecular interactions (Song et al., 2015).
Herbicidal Activity
Acrylamide derivatives have also been synthesized and tested for their herbicidal activities, indicating their potential use in agricultural sciences. The herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, for instance, demonstrates the capacity of such compounds to act as effective herbicides, providing a basis for developing new agricultural chemicals (Wang et al., 2004).
Propiedades
IUPAC Name |
(Z)-2-cyano-N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)-1H-pyrazol-4-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-7-9-15(10-8-14)20-17(13-23-25-20)11-16(12-22)21(26)24-18-5-3-4-6-19(18)27-2/h3-11,13H,1-2H3,(H,23,25)(H,24,26)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOUERPQTZSOFG-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B4552256.png)
![N-[4-(ethylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B4552261.png)
![7-amino-5-(2,3-dichlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4552269.png)
![N-[4-(benzyloxy)phenyl]pentanamide](/img/structure/B4552276.png)

![(2-chloro-4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4552291.png)
![4-tert-butyl-N-[4-(butylsulfamoyl)phenyl]benzamide](/img/structure/B4552292.png)
![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B4552299.png)
![N-[4-(aminosulfonyl)phenyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarbothioamide](/img/structure/B4552301.png)
![N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4552309.png)
![METHYL 7-METHYL-3-[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4552326.png)
![PROPYL 2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETATE](/img/structure/B4552327.png)
